2-Deacetoxydecinnamoyltaxinine J
Overview
Description
2-Deacetoxydecinnamoyltaxinine J is an active compound that can be isolated from Taxus cuspidta Sibe et Zucc . It is a natural product found in Taxus wallichiana .
Molecular Structure Analysis
The molecular formula of 2-Deacetoxydecinnamoyltaxinine J is C28H40O9 . The molecular weight is 520.6 g/mol . The IUPAC name is [(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10-triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Deacetoxydecinnamoyltaxinine J include a molecular weight of 520.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound’s XLogP3-AA is 2.2 .Scientific Research Applications
Chromatographic Analysis
2-Deacetoxydecinnamoyltaxinine J, along with other taxoids, has been analyzed using a reversed-phase column liquid chromatography method. This method was developed for yew needles and validated for efficiency, detection limits, reproducibility, and peak purity using UV-Vis and photodiode array detection (Bala et al., 1999).
Synthesis and Biological Evaluation
New taxoids derived from 2-deacetoxytaxinine J have been synthesized and tested for their activity in human mammary carcinoma MDR cell line MCF7-R. One derivative showed significant activity in vitro when tested in combination with paclitaxel (Botta et al., 2007).
Anticancer Activity
The anticancer activity of 2-deacetoxytaxinine J has been studied, with significant in vitro activity against breast cancer cell lines. It also showed promising in vivo activity on DMBA-induced mammary tumors in rats, indicating its potential as an anticancer agent (Reddy et al., 2009).
Chemical Oxidation Study
A study on the chemical oxidation of 2-deacetoxytaxinine J derivative using dimethyldioxirane resulted in regio- and stereospecific hydroxylation. This finding is significant for understanding the chemical properties and potential applications of this compound (Horiguchi et al., 2000).
Isolation and Structural Analysis
2-Deacetoxytaxinine J has been isolated from various natural sources, and its structure has been determined through spectroscopic analysis. This is crucial for the identification and further research into its potential applications (Liang et al., 1998).
Safety And Hazards
properties
IUPAC Name |
[(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10-triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-13-20-10-19-11-22(34-15(3)29)14(2)24(27(19,7)8)25(36-17(5)31)26(37-18(6)32)28(20,9)23(12-21(13)33)35-16(4)30/h19-23,25-26,33H,1,10-12H2,2-9H3/t19-,20-,21+,22+,23+,25-,26+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKHREABHMWBBE-CNZAUHOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)C(=C)[C@H](C[C@@H]3OC(=O)C)O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deacetoxydecinnamoyltaxinine J |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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